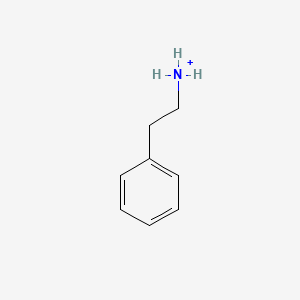

2-Phenylethanaminium

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGXPLMPWCGHP-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC[NH3+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies of 2 Phenylethanaminium

Novel Synthetic Routes to 2-Phenylethanaminium and its Core Analogues

The synthesis of this compound, a foundational structure in many biologically active compounds, has evolved significantly, with modern chemistry favoring methods that offer high efficiency, stereocontrol, and sustainability.

Asymmetric Synthesis and Enantioselective Approaches

The development of chiral 2-arylethylamines is of significant interest in medicinal chemistry due to their interaction with the central nervous system. mdpi.com Asymmetric synthesis, which produces a specific stereoisomer, is crucial as different enantiomers of a compound can have vastly different biological activities.

Transition metal catalysis is a prominent strategy for the asymmetric synthesis of this compound and its derivatives. For instance, copper-catalyzed reductive aminomethylation of 1,3-dienes and enantioconvergent radical C(sp³)–N cross-coupling of racemic alkyl halides have been developed to produce chiral β-chiral amines with high enantioselectivity. mdpi.com Palladium-catalyzed cross-coupling reactions of aziridines with arylboronic acids also provide a route to enantiopure 2-arylethylamines. mdpi.com Microwave irradiation has been shown to significantly reduce reaction times in the condensation reaction between acetophenone (B1666503) and alpha-phenylethylamine, a key step in the asymmetric synthesis of some β-amino acids. nih.gov

A notable chemoenzymatic approach combines a Pd/Cu-catalyzed Wacker oxidation of styrene (B11656) to acetophenone with a subsequent enzymatic reductive amination. acs.orgacs.orgacs.orgresearchgate.netnih.govx-mol.com This two-step, one-pot process formally achieves an asymmetric hydroamination of styrene using only ammonia (B1221849) as the nitrogen source, resulting in high conversion and excellent enantiomeric excess (>99% ee) of the corresponding amine. acs.orgresearchgate.net The use of a polydimethylsiloxane (B3030410) membrane to separate the incompatible chemical and biological catalysts is a key feature of this methodology. acs.orgacs.orgacs.orgnih.govx-mol.com

| Method | Catalyst/Enzyme | Key Features | Outcome |

| Wacker Oxidation & Enzymatic Reductive Amination | Pd/Cu & Amine Dehydrogenase | One-pot, two-step process; uses ammonia as nitrogen source; catalyst separation with PDMS membrane. | High conversion, >99% ee. acs.orgresearchgate.net |

| Copper-Catalyzed Reductive Aminomethylation | Copper Catalyst | Reaction of 1,3-dienes with N,O-acetals. | High chemo-, regio-, E/Z-, and enantioselectivities. mdpi.com |

| Palladium-Catalyzed Cross-Coupling | Palladium Complex | Reaction of aziridines with arylboronic acids. | Good yields, maintained stereochemistry. mdpi.com |

| Microwave-Assisted Condensation | None (Energy Source) | Condensation of acetophenone and alpha-phenylethylamine. | Significantly reduced reaction times. nih.gov |

Biocatalytic and Chemoenzymatic Synthetic Pathways

Biocatalysis, utilizing enzymes as catalysts, offers a green and sustainable alternative to traditional chemical synthesis. researchgate.net Amine transaminases (TAs) are particularly valuable for the synthesis of chiral amines due to their ability to perform reductive amination of ketones with excellent enantioselectivity. diva-portal.org

A chemoenzymatic method for producing enantiomerically pure 3-phenyl-γ-aminobutyric acid involves the enzymatic kinetic resolution of 3-phenyl-4-pentenoic acid. researchgate.net Furthermore, a one-pot synthesis of aromatic amines from renewable feedstocks has been developed using whole-cell biocatalysis. researchgate.net For example, recombinant E. coli cells have been engineered to convert L-phenylalanine into 2-phenylethylamine. researchgate.net

The combination of chemical and enzymatic steps, known as chemoenzymatic synthesis, has proven powerful. An enantioselective chemoenzymatic two-step, one-pot transformation of styrene to 1-phenylethylamine (B125046) has been developed. acs.orgacs.orgacs.orgresearchgate.netnih.govx-mol.com This process integrates a Pd/Cu-catalyzed Wacker oxidation with a subsequent enzymatic reductive amination, achieving high conversions and excellent enantioselectivities. acs.orgresearchgate.net The challenge of catalyst incompatibility is overcome by compartmentalizing the catalysts using a polydimethylsiloxane membrane. acs.orgacs.orgacs.orgnih.govx-mol.com

| Biocatalytic/Chemoenzymatic Approach | Enzyme(s) | Substrate(s) | Product | Key Findings |

| Whole-Cell Biocatalysis | L-amino acid decarboxylase, ω-transaminase, L-alanine dehydrogenase | L-phenylalanine | 2-phenylethylamine | Sustainable synthesis from renewable feedstock. researchgate.net |

| Chemoenzymatic Cascade | Pd/Cu catalyst, Amine dehydrogenase | Styrene, Ammonia | 1-phenylethylamine | One-pot process with >99% ee. acs.orgresearchgate.net |

| Kinetic Resolution | Lipase | 3-phenyl-4-pentenoic acid | Enantiomerically pure 3-phenyl-γ-aminobutyric acid | Effective resolution of racemic substrate. researchgate.net |

| Transaminase-catalyzed reaction | Transaminase from Ruegeria pomeroyi | Acetophenone, Isopropylamine | (S)-1-phenylethylamine | Efficient conversion with high stereoselectivity. rsc.org |

Sustainable and Environmentally Benign Synthesis Methodologies

Green chemistry principles are increasingly being applied to the synthesis of this compound and its analogs to minimize environmental impact. One of the most studied and cost-effective routes involves the reduction of β-nitrostyrenes. beilstein-journals.org A facile one-pot method utilizes sodium borohydride (B1222165) and copper(II) chloride to reduce substituted β-nitrostyrenes to phenethylamines in 10 to 30 minutes with yields of 62–83% under mild conditions. beilstein-journals.orgresearchgate.net This avoids the use of hazardous reagents like lithium aluminum hydride or the harsh conditions of catalytic hydrogenation. acs.org

The use of biocatalysis, as mentioned previously, is inherently a green approach. Whole-cell biocatalysis for the synthesis of aromatic amines from renewable feedstocks exemplifies this trend. researchgate.net Additionally, the development of amination reactions in green solvents further enhances the sustainability of these processes. For instance, a biocatalytic transaminase reaction has been developed in the green solvent Cyrene. acs.org The use of triazine-based dehydro-condensation agents for amide synthesis in alcohols as reaction solvents also represents a more sustainable approach. mdpi.com

Targeted Derivatization for Specialized Research Applications

The core this compound scaffold can be chemically modified to create sophisticated tools for biological research, enabling the study of its interactions and functions within complex systems.

Synthesis of Isotopically Labeled this compound for Tracing Studies

Isotopically labeled compounds, particularly with deuterium (B1214612) (²H or D), are invaluable in medicinal chemistry and metabolic studies. rsc.org A general and versatile metal-free method for the synthesis of amines selectively deuterated at their α and/or β positions has been reported. rsc.org This method utilizes a domino keteniminium/iminium activation sequence and can produce deuterated phenethylamine (B48288) with high levels of deuterium incorporation. rsc.orgrsc.org

Another approach involves a three-step reaction of Friedel-Crafts acylation, nucleophilic substitution, and reduction to prepare deuterium-labeled phenylethanolamine derivatives with high chemical purity (>99%) and isotopic abundance (>99%). google.com Furthermore, a Pd/C-Al-D₂O system facilitates selective H-D exchange reactions, allowing for the deuteration of phenylethylamine at the CH₂ position. mdpi.com These labeled compounds are crucial for use as internal standards in quantitative analysis and for investigating metabolic pathways. capes.gov.brgoogle.commedchemexpress.com

| Labeling Method | Deuterium Source | Key Features | Deuteration Position | Purity/Abundance |

| Domino Keteniminium/Iminium Activation | Deuterated triethylsilane | Metal-free, versatile, divergent. | α and/or β positions. | 97 to >99% at α, 84 to 95% at β. rsc.org |

| Friedel-Crafts Acylation, Nucleophilic Substitution, Reduction | Not specified | Three-step synthesis. | Not specified. | >99% chemical purity, >99% isotopic abundance. google.com |

| Pd/C-Al-D₂O H-D Exchange | D₂O | Selective exchange reaction. | CH₂ position. | Good H-D exchange. mdpi.com |

Design and Synthesis of Photoaffinity Labels and Fluorescent Probes

Photoaffinity labels (PALs) are powerful tools for identifying the biological targets of active molecules. researchgate.net They contain a photoreactive group that forms a covalent bond with the target molecule upon irradiation with light. For this compound derivatives, photoreactive groups like phenyl azide (B81097) and benzophenone (B1666685) have been incorporated. researchgate.netmdpi.com For example, photoreactive derivatives of CGS 21680, an adenosine (B11128) A₂A receptor agonist containing a 2-phenylethyl moiety, have been synthesized for photoaffinity labeling studies. researchgate.netmdpi.com

Fluorescent probes, on the other hand, allow for the visualization and tracking of molecules in biological systems. The this compound scaffold has been incorporated into the design of fluorescent probes. For instance, a rhodamine-based fluorescent probe was developed by replacing the phenethylamine moiety with naphthol for the detection of β-galactosidase. scienceopen.com Another strategy involves using the cage function of glyoxal (B1671930) and phenethylamine on G-rich DNA to create a fluorescence assay for detecting monoamine oxidase B (MAO-B). researchgate.net

| Probe Type | Core Structure/Strategy | Photoreactive/Fluorescent Group | Target/Application |

| Photoaffinity Label | CGS 21680 (adenosine A₂A agonist) | Phenyl azide, Benzophenone | Adenosine A₂A receptor functional analysis. researchgate.netmdpi.com |

| Fluorescent Probe | Rhodamine derivative | Naphthol-modified rhodamine | β-galactosidase detection. scienceopen.com |

| Fluorescent Assay | G-rich DNA with glyoxal and phenethylamine | Thioflavin T | Monoamine oxidase B (MAO-B) detection. researchgate.net |

Covalent Conjugation Strategies for Biomolecular Engineering

Covalent conjugation is a powerful strategy to immobilize or modify biomolecules, nanoparticles, and surfaces to create functional hybrid materials for biomedical applications. mdpi.comescholarship.org The primary amine group of 2-phenylethylamine provides a reactive handle for such covalent modifications. These strategies aim to create stable linkages that can withstand complex biological environments, an advantage over noncovalent adsorption methods which can be prone to dissociation. escholarship.org

Several covalent strategies have been employed to integrate the 2-phenylethylamine moiety into larger systems:

Polymer Immobilization: 2-Phenylethylamine can be attached to polymer backbones. For instance, it has been immobilized on poly(alkylene phosphate)s via ionic bonds formed through reactions involving the phosphorus center of the polymer and the amine group of the phenylethylamine. researchgate.net This creates a polyanion with the phenylethylammonium cation as the counter-ion.

Surface Coating Formation: Polymeric films can be synthesized directly from 2-phenylethylamine to create functional coatings on materials used for implantable medical devices. nih.gov This involves the polymerization of phenylethylamines, analogous to the formation of polydopamine, to create adherent coatings on surfaces like polydimethylsiloxane and polyurethane. nih.gov

Synthesis of Photoreactive Probes: For advanced applications in chemical biology, 2-phenylethylamine can be derivatized into photoreactive probes for photoaffinity labeling (PAL). researchgate.net PAL is a technique used to identify the biological targets of active molecules. By incorporating a photoreactive group onto the 2-phenylethylamine scaffold, researchers can create tools that covalently cross-link to target proteins upon photo-irradiation, enabling their identification and functional analysis. researchgate.net

| Conjugation Strategy | Description | Application Example | Reference(s) |

| Polymer Immobilization | Attachment of 2-phenylethylamine to a pre-existing polymer backbone. | Immobilization on poly(alkylene phosphate)s via ionic bonding for potential drug delivery systems. | researchgate.net |

| Polymeric Coating | In situ polymerization of 2-phenylethylamine on a substrate surface. | Formation of poly(2-phenylethylamine) coatings on implantable medical devices to modify surface properties. | nih.gov |

| Photoaffinity Labeling | Derivatization with a photoreactive group to create a probe for identifying molecular interactions. | Synthesis of photoreactive 2-phenylethylamine derivatives for bio-labeling studies to analyze biological functions. | researchgate.net |

This compound as a Versatile Building Block in Complex Molecular Synthesis

The 2-phenylethylamine structure is a privileged scaffold in organic synthesis, serving as a key starting material or intermediate for a wide range of complex molecules. cymitquimica.comexsyncorp.com Its utility stems from the ability of both the amine and the phenyl ring to participate in a variety of chemical transformations, making it a foundational component in the synthesis of natural products, alkaloids, and diverse heterocyclic systems. exsyncorp.comchemicalbook.in

Utilization in Natural Product and Alkaloid Synthesis

2-Phenylethylamine is a biosynthetic precursor and a common starting material in the total synthesis of numerous alkaloids. Its structure forms the core of the simple tetrahydroisoquinoline (THIQ) alkaloids. acs.org The synthesis of the THIQ skeleton is frequently accomplished through the Bischler-Napieralski reaction or the Pictet-Spengler reaction, where a 2-phenylethylamine derivative is condensed with an aldehyde or its equivalent. This is followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring to form the heterocyclic core. acs.org

The THIQ motif is fundamental to a vast array of alkaloid families, highlighting the importance of 2-phenylethylamine as a foundational building block.

| Alkaloid Superclass | Core Structure | Role of 2-Phenylethylamine | Reference(s) |

| Isoquinoline Alkaloids | Tetrahydroisoquinoline | Serves as the C6-C2-N unit that forms a significant portion of the heterocyclic ring system. | acs.org |

| Amaryllidaceae Alkaloids | Varies, but often contains a phenylethylamine fragment. | Acts as a biosynthetic precursor integrated into complex, polycyclic structures. | |

| Erythrina Alkaloids | Spiro-amine system | Biosynthesis is proposed to proceed through a precursor derived from the oxidative coupling of a phenylethylamine-based intermediate. acs.org | acs.org |

Applications in Heterocyclic Compound Synthesis

Beyond its role in alkaloid synthesis, 2-phenylethylamine is a valuable nitrogen source for constructing a wide variety of heterocyclic compounds. mdpi.comresearchgate.net Heterocyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science. researchgate.netuou.ac.in The primary amine of 2-phenylethylamine can act as a nucleophile or a nitrogen donor in various cyclization and condensation reactions.

For example, while classical syntheses like the Hantzsch pyridine (B92270) synthesis typically use ammonia, derivatives of 2-phenylethylamine can be used to produce N-substituted pyridines. researchgate.net Similarly, in the Paal-Knorr synthesis of pyrroles, primary amines like 2-phenylethylamine can react with 1,4-dicarbonyl compounds to yield N-substituted pyrroles. researchgate.net The related chiral compound, 1-phenylethylamine, has been effectively used as a chiral auxiliary in the diastereoselective synthesis of heterocyclic compounds like piperidin-2-ones via ring-closing metathesis, illustrating the utility of the phenylethylamine framework in constructing complex heterocycles. mdpi.com

Role in the Synthesis of Advanced Organic Materials (e.g., Perovskites)

In the field of materials science, this compound has emerged as a critical component in the synthesis of two-dimensional (2D) hybrid organic-inorganic perovskites (HOIPs). samaterials.comrsc.orgresearchgate.net In these materials, the protonated this compound cation (PEA⁺) acts as a bulky organic spacer that separates inorganic metal-halide layers. rsc.orgresearchgate.net This architecture leads to the formation of quantum wells, which bestow unique and tunable optoelectronic properties upon the material, making them promising for applications in solar cells and LEDs. rsc.orgresearchgate.net

A notable example is the synthesis of 2D phenethylammonium tin-lead bromide perovskites (PEA₂SnₓPb₁₋ₓBr₄). rsc.orgresearchgate.net These are synthesized via a straightforward solution-phase method at moderate temperatures. rsc.org The use of the this compound cation is crucial for achieving the 2D structure and influencing the material's bandgap. rsc.org

| Parameter | Description |

| Compound | 2D Phenethylammonium Tin-Lead Bromide Perovskite (PEA₂SnₓPb₁₋ₓBr₄) |

| Role of this compound | Acts as the large organic cation (PEA⁺) that separates the inorganic [SnₓPb₁₋ₓBr₄]²⁻ layers, defining the 2D structure. |

| Synthesis Method | Simple solution-phase approach. rsc.org |

| Precursors | Phenylethylamine (PEA), Lead(II) bromide (PbBr₂), Tin(II) oxide (SnO), Hydrobromic acid (HBr). |

| Key Findings | The ratio of tin to lead can be tuned to control the optical bandgap. The bulky PEA⁺ cation is essential for forming the 2D layered crystal structure. rsc.org |

| Reference | rsc.orgresearchgate.net |

Mechanistic Elucidation of 2 Phenylethanaminium Interactions in Biological Systems Non Clinical Focus

Biosynthetic and Catabolic Pathway Investigation

Enzymatic Pathways of Endogenous 2-Phenylethanaminium Production in Model Organisms

Endogenous this compound, a trace amine, is synthesized in mammals from the essential amino acid L-phenylalanine. wikipedia.orgebi.ac.uk The primary enzymatic reaction involves the decarboxylation of L-phenylalanine, a process catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). wikipedia.orgebi.ac.uk This synthesis occurs in various tissues, including the brain, where it is produced in catecholamine neurons at a rate comparable to dopamine (B1211576) synthesis. wikipedia.org

In plants, such as tomato (Solanum lycopersicum) and poplar (Populus species), the biosynthesis of this compound and its derivatives also originates from L-phenylalanine. researchgate.netnih.govoup.com In tomato, aromatic amino acid decarboxylases (AADCs) are responsible for converting phenylalanine to phenethylamine (B48288). researchgate.net Overexpression of these AADC genes in transgenic tomato plants has been shown to significantly increase the production of this compound and related volatile compounds. researchgate.net Similarly, in poplar, AADC enzymes convert phenylalanine to 2-phenylethylamine. nih.govoup.com

In microorganisms, such as Escherichia coli, the catabolism of 2-phenylethylamine is well-studied, implying its potential for biosynthesis as well. nih.govmicrobiologyresearch.org Various bacteria, including Bacillus, Enterococcus, Pseudomonas, and Lactobacillus species, are known to produce 2-phenylethylamine, particularly through fermentation processes. foodb.ca In the yeast Saccharomyces cerevisiae, 2-phenylethanol, a derivative of 2-phenylethylamine, is synthesized via the Ehrlich pathway, which starts with the transamination of phenylalanine to phenylpyruvic acid, followed by decarboxylation and reduction. oup.comresearchgate.net

Characterization of Enzymes Involved in this compound Catabolism (e.g., Monoamine Oxidase B, Aldehyde Dehydrogenase)

The catabolism of this compound is a rapid process primarily mediated by two key enzymes: Monoamine Oxidase B (MAO-B) and Aldehyde Dehydrogenase (ALDH). wikipedia.orgebi.ac.uk

Monoamine Oxidase B (MAO-B): This enzyme, located on the outer mitochondrial membrane, plays a crucial role in the initial step of this compound degradation. wikipedia.org MAO-B catalyzes the oxidative deamination of this compound to form phenylacetaldehyde (B1677652). wikipedia.orgiiarjournals.org MAO-B shows a preferential selectivity for this compound as a substrate. wikipedia.orgmdpi.com Studies in MAO-B deficient mice have demonstrated a primary role for this enzyme in the metabolism of this compound, with its inactivation leading to increased levels of the amine. nih.gov In humans, platelet MAO-B activity is thought to reflect brain MAO-B activity, and a negative correlation has been observed between platelet MAO-B activity and plasma this compound concentrations. bmj.com

Aldehyde Dehydrogenase (ALDH): Following its formation by MAO-B, phenylacetaldehyde is further metabolized to phenylacetic acid by aldehyde dehydrogenase. wikipedia.orgiiarjournals.org This is the primary urinary metabolite of this compound. wikipedia.org Studies using liver slices have confirmed that this compound is rapidly oxidized to phenylacetic acid via phenylacetaldehyde, with aldehyde dehydrogenase being a predominant enzyme in this process. iiarjournals.orgnih.gov While other enzymes like aldehyde oxidase may also contribute to the oxidation of phenylacetaldehyde, aldehyde dehydrogenase plays a major role. iiarjournals.org

In the bacterium Escherichia coli K-12, a specific phenylacetaldehyde dehydrogenase (PAD) has been identified. This enzyme, along with a copper-topaquinone-containing amine oxidase, is involved in the initial steps of this compound catabolism, converting it to phenylacetic acid. nih.govmicrobiologyresearch.org

Regulatory Mechanisms of this compound Homeostasis in Cellular and Tissue Models

The homeostasis of this compound is tightly regulated by a balance between its synthesis and catabolism. The activity of the key enzymes, AADC for synthesis and MAO-B and ALDH for catabolism, are critical in maintaining physiological levels of this trace amine.

In the brain, endogenous this compound levels are thought to regulate the activity of dopaminergic nigrostriatal cells, suggesting a feedback mechanism where the amine itself can influence neuronal activity. nih.gov The rapid metabolism by MAO-B is a major factor in keeping the concentrations of this compound low under normal conditions. wikipedia.org

A protein known as PEA-15 (Phosphoprotein Enriched in Astrocytes-15) is involved in regulating cellular processes such as cell proliferation and apoptosis, and its function is modulated by phosphorylation homeostasis. mdpi.comphysiology.org While not directly regulating this compound levels, its name hints at its discovery in astrocytes and its potential link to phenylethylamine-related signaling pathways. The expression and function of PEA-15 are influenced by various signaling pathways, including MAPK and Akt, which can be affected by the cellular environment. mdpi.com

Molecular Interactions with Biological Macromolecules

Quantitative Analysis of Receptor Binding Kinetics and Thermodynamics (e.g., Trace Amine-Associated Receptors, Serotonin (B10506) Receptors, Adrenergic Receptors)

This compound exerts its biological effects through interactions with several types of receptors.

Trace Amine-Associated Receptors (TAARs): this compound is a potent agonist of the trace amine-associated receptor 1 (TAAR1). wikipedia.orgebi.ac.uk Binding to TAAR1 in monoamine neurons leads to the regulation of monoamine neurotransmission. wikipedia.orgebi.ac.uk A derivative, 2C-Ph, has been shown to be a potent partial agonist of human TAAR1 with an EC₅₀ of 580 nM. wikipedia.org

Serotonin Receptors: this compound and its derivatives interact with various serotonin (5-HT) receptors. Some substituted phenethylamines show a binding preference for the 5-HT₂A receptor over the 5-HT₂C receptor and also bind to the 5-HT₁A receptor. frontiersin.org For instance, the 2C-Ph derivative displays a Ki of 630 nM for the human 5-HT₂A receptor and also shows affinity for the 5-HT₁A, 5-HT₂B, and 5-HT₂C receptors. wikipedia.org The introduction of different substituents on the phenethylamine structure can significantly alter the binding affinity and efficacy at these receptors. acs.org

Adrenergic Receptors: While simple this compound itself is inactive as an agonist at α- and β-adrenergic receptors, many of its derivatives interact with these receptors. wikipedia.orgnih.gov The presence of functional groups like a β-hydroxyl or N-alkyl group can enhance binding affinity and agonist activity. consensus.app Chronic administration of this compound in combination with a MAO-B inhibitor has been shown to cause a down-regulation of both β₁- and β₂-adrenoceptors in the rat cortex. nih.gov Some phenethylamine derivatives can activate human adrenergic receptors with potencies (EC₅₀) ranging from 34 nM to 690 μM. consensus.appconsensus.app

Interactive Data Table: Receptor Binding Affinities of this compound and its Derivatives

| Compound | Receptor | Binding Affinity (Ki, nM) | Efficacy (EC₅₀, nM) | Source |

| 2C-Ph | Human TAAR1 | - | 580 (Partial Agonist) | wikipedia.org |

| 2C-Ph | Rat 5-HT₂A | 778 | - | wikipedia.org |

| 2C-Ph | Human 5-HT₂A | 630 | 1596 (Weak Partial Agonist) | wikipedia.org |

| 2,5-dimethoxy-4-alkoxy phenethylamines | Human 5-HT₂A | 8 - 1700 | - | frontiersin.org |

Mechanistic Studies of Transporter-Mediated Uptake and Efflux

The transport of this compound across cell membranes is mediated by monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), as well as organic cation transporters (OCTs). nih.govmdpi.commdpi.com

Dopamine Transporter (DAT): this compound can induce the efflux of dopamine through a DAT-dependent mechanism, which is believed to be responsible for its locomotor-stimulating effects. nih.gov Studies in mice lacking DAT have shown that the dopamine-releasing and hyperlocomotor actions of this compound are abolished, indicating the critical role of this transporter. nih.gov While this compound itself is transported by DAT, it is a much less efficient substrate compared to dopamine. mdpi.com

Norepinephrine Transporter (NET) and Serotonin Transporter (SERT): Similar to DAT, NET and SERT are also involved in the transport of this compound and its derivatives. nih.govmdpi.com There is a degree of stereoselectivity in the transport of phenylethylamine derivatives by these transporters. For example, NET and DAT preferentially transport (S)-norepinephrine, while SERT prefers the (R)-enantiomer. nih.govmdpi.com The parent compound, 2-phenylethylamine, is transported by these transporters, but with lower efficiency compared to their primary substrates. mdpi.com

Vesicular Monoamine Transporter 2 (VMAT2): In addition to plasma membrane transporters, this compound also interacts with the vesicular monoamine transporter 2 (VMAT2), inhibiting its function in monoamine neurons. wikipedia.orgebi.ac.uk This inhibition contributes to the regulation of monoamine neurotransmission.

Interactive Data Table: Transporter Interactions of this compound

| Transporter | Interaction Type | Effect | Source |

| Dopamine Transporter (DAT) | Substrate, Efflux Inducer | Mediates dopamine release | nih.gov |

| Norepinephrine Transporter (NET) | Substrate | Transport into cells | nih.govmdpi.commdpi.com |

| Serotonin Transporter (SERT) | Substrate | Transport into cells | nih.govmdpi.commdpi.com |

| Vesicular Monoamine Transporter 2 (VMAT2) | Inhibitor | Inhibits monoamine uptake into vesicles | wikipedia.orgebi.ac.uk |

Allosteric Modulation and Biased Agonism at G-Protein Coupled Receptors

The interaction of this compound with G-protein coupled receptors (GPCRs) extends beyond simple orthosteric binding, venturing into the nuanced realms of allosteric modulation and biased agonism. While direct allosteric modulation by this compound itself is an area of ongoing investigation, the principles of such modulation are well-established for GPCRs and provide a framework for understanding its potential mechanisms. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. researchgate.net This can lead to a conformational change in the receptor that alters its affinity for the endogenous ligand or its signaling efficacy. nih.govresearchgate.net These modulators can be positive (PAMs), negative (NAMs), or neutral, depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's function, respectively. nih.gov Some allosteric modulators can even exhibit "ago-allosteric modulation," where they activate the receptor in the absence of the orthosteric ligand. nottingham.ac.uk

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. frontiersin.orgfrontiersin.orgnih.gov This phenomenon arises from the ligand's ability to stabilize specific receptor conformations, each linked to a distinct functional outcome. nih.gov For instance, a biased agonist might activate a G-protein-mediated pathway without significantly engaging β-arrestin signaling, or vice versa. frontiersin.org This is a critical concept in modern pharmacology, as it offers the potential to design drugs that selectively trigger therapeutic pathways while avoiding those that cause adverse effects. frontiersin.orgnih.gov

In the context of this compound, evidence for biased agonism comes from studies on its derivatives. For example, certain conformationally restricted phenethylamine analogues have been identified as functionally selective agonists at the serotonin 5-HT2A receptor. researchgate.net One such derivative demonstrated a 65-fold greater potency in stimulating phosphoinositide turnover (a Gq-mediated pathway) compared to arachidonic acid release (another signaling cascade). researchgate.net This highlights how structural modifications to the phenethylamine backbone can engender significant bias in downstream signaling. The concept of biased agonism is further exemplified by the μ-opioid receptor, where the endogenous enkephalins are balanced agonists, while morphine shows a bias towards G-protein-mediated signaling over β-arrestin recruitment. frontiersin.org

Table 1: Examples of Biased Agonism at GPCRs

| Ligand/Compound | Receptor | Biased Pathway | Unfavored Pathway | Reference |

|---|---|---|---|---|

| Conformationally Restricted Phenethylamine Analogue | 5-HT2A | Phosphoinositide Turnover | Arachidonic Acid Release | researchgate.net |

| Morphine | μ-Opioid Receptor | G-protein Signaling | β-arrestin Recruitment | frontiersin.org |

Intracellular Signaling Cascades and Cellular Responses

Upon binding to its target GPCRs, such as the trace amine-associated receptor 1 (TAAR1), this compound can initiate a cascade of intracellular signaling events. ebi.ac.uk A key pathway modulated by this compound involves the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade. mdpi.comnih.govresearchgate.net The classical GPCR signaling model posits that ligand binding can lead to the activation of a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase to produce cAMP. creativebiolabs.net This second messenger then primarily activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). mdpi.comnih.govresearchgate.netcreativebiolabs.net

Research has demonstrated that 2-phenylethylamine (PEA) can exert its effects by modulating the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (TrkB)/CREB signaling pathway. mdpi.comnih.govresearchgate.net In corticosterone-induced depression models in hippocampal neurons, PEA treatment was found to rescue the expression of BDNF and its receptor TrkB, and subsequently increase the phosphorylation of CREB. mdpi.comnih.govresearchgate.net This indicates that this compound can influence gene transcription and cellular function through the cAMP/PKA/CREB axis.

Furthermore, derivatives of this compound have been shown to stimulate the phosphoinositide hydrolysis pathway. researchgate.netnih.gov This pathway is typically initiated by the activation of a Gq-protein-coupled receptor, which leads to the activation of phospholipase C (PLC). mdpi.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). mdpi.com For example, the phenylethylamine derivative R-(-)-1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane hydrochloride acts as an agonist in phosphoinositide assays in human uterine smooth muscle cells, indicating its ability to activate the PLC pathway. nih.gov Similarly, the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) and its metabolites have been shown to be partial agonists at serotonin receptors linked to phosphoinositide hydrolysis.

This compound and its derivatives can also exert effects through the modulation of ion channels and subsequent changes in membrane potential. frontiersin.orgtandfonline.comnih.gov Ion channels are transmembrane proteins that allow the passage of specific ions across the cell membrane, playing a crucial role in cellular excitability and signaling. japsonline.com Their activity can be modulated by various factors, including direct binding of ligands and changes in the cellular redox environment. japsonline.comusp.br

Studies have shown that 2-phenylethylamine can influence the electrical properties of membranes. frontiersin.org For instance, research on model lipid membranes has explored the ability of 2-phenylethylamine derivatives to alter the membrane's dipole potential, which can in turn affect the function of ion channels embedded within the membrane. frontiersin.org Furthermore, investigations into the membrane permeability of trace amines have revealed that 2-phenylethylamine can readily cross lipid bilayers. nih.gov Interestingly, the release of radiolabeled 2-phenylethylamine from pre-loaded synaptosomes was found to be significantly decreased under depolarizing conditions, suggesting a complex, activity-dependent regulation of its synaptic levels that may involve transporter proteins rather than classical exocytosis. nih.gov

The interaction of this compound with ion channels is further supported by studies on potentiometric sensors. Ion-selective electrodes based on receptors bearing two phenylboronic acid groups have shown sensitivity and selectivity towards dopamine, but also strong interference from 2-phenylethylamine, indicating a direct interaction between this compound and these receptor-like structures that leads to a change in membrane potential. mdpi.com Additionally, research on pentameric ligand-gated ion channels (pLGICs) has demonstrated that these channels are sensitive to potentiation by psychostimulant derivatives, suggesting that compounds structurally related to this compound can act as allosteric modulators of this class of ion channels. researchgate.net

The intracellular signaling pathways initiated by this compound are heavily reliant on the activities of protein kinases and phosphatases. These enzymes act as molecular switches, controlling the phosphorylation state and, consequently, the activity of a vast array of cellular proteins. ebi.ac.ukfrontiersin.org Kinase activity assays are biochemical methods used to measure the function of kinases, which are crucial for understanding cell signaling mechanisms.

As mentioned previously, 2-phenylethylamine modulates the BDNF/TrkB/CREB pathway. mdpi.comnih.govresearchgate.net This directly implicates kinase activity, as TrkB is a receptor tyrosine kinase that, upon binding BDNF, autophosphorylates and initiates downstream signaling. mdpi.com This cascade often involves other kinases like those in the Ras/ERK and PI3K/AKT pathways, which ultimately lead to the phosphorylation and activation of the transcription factor CREB by kinases such as cAMP-dependent protein kinase (PKA) and Ca2+/calmodulin-dependent kinase (CaMKII). mdpi.comcreativebiolabs.net The binding of 2-phenylethylamine to TAAR1 can also lead to the activation of PKA and Protein Kinase C (PKC). wikipedia.org

On the other side of the signaling coin are phosphatases, which remove phosphate (B84403) groups from proteins, counteracting the effects of kinases. ebi.ac.ukfrontiersin.orgnih.gov While direct studies on the effect of this compound on specific phosphatases are limited, the interplay between kinases and phosphatases is fundamental to the signaling it initiates. For example, in a study on dopamine, a related monoamine, it was found that dopamine pretreatment significantly increased the phosphatase activity of SHP-2 (Src-homology-2-domain-containing protein tyrosine phosphatase 2) in human umbilical vein endothelial cells (HUVECs). researchgate.net This highlights the potential for monoamines to regulate phosphatase activity as a mechanism to modulate signaling pathways.

Table 2: Kinases and Phosphatases Implicated in this compound-Related Signaling

| Enzyme Type | Enzyme | Role in Signaling | Reference |

|---|---|---|---|

| Kinase | Tropomyosin receptor kinase B (TrkB) | Receptor tyrosine kinase activated by BDNF, upstream of CREB. | mdpi.comnih.govresearchgate.net |

| Kinase | Protein Kinase A (PKA) | Activated by cAMP, phosphorylates CREB and other targets. | creativebiolabs.netwikipedia.org |

| Kinase | Protein Kinase C (PKC) | Activated by TAAR1 signaling and the phosphoinositide pathway. | mdpi.comwikipedia.org |

| Kinase | Ca2+/calmodulin-dependent kinase (CaMKII) | Activated by calcium release, can phosphorylate CREB. | mdpi.com |

| Phosphatase | SHP-2 | Activity modulated by the related monoamine, dopamine. | researchgate.net |

Investigation of Ion Channel Modulation and Membrane Potential Changes

Omics-Based Investigations in Model Systems

To gain a broader, more unbiased understanding of the cellular responses to this compound, researchers have employed "omics" technologies, such as transcriptomics and proteomics. nih.govacs.orgmdpi.comwikipedia.org These approaches allow for the simultaneous measurement of thousands of genes (transcriptome) or proteins (proteome), providing a comprehensive snapshot of the cellular state following exposure to a given stimulus.

A combined metabolome and transcriptome analysis in different varieties of the plant Heuchera micrantha identified 2-phenylethylamine as a key differential metabolite. researchgate.netnih.gov The study revealed a significant correlation between the levels of 2-phenylethylamine and the expression of specific genes, particularly those highly expressed in certain plant varieties. nih.gov Similarly, a study on the Chinese mitten crab, Eriocheir sinensis, used an integrated transcriptomic and metabolomic approach to investigate precocious development. mdpi.com In the phenylalanine metabolism pathway, both the metabolite 2-phenylethylamine and the gene encoding aromatic-L-amino-acid decarboxylase were found to be upregulated in the precocious group. mdpi.com Another study on the medicinal plant Amygdalus mongolica found a downregulation of phenylethylamine during certain developmental stages, which correlated with a decrease in the expression of related genes. frontiersin.org

On the proteomics front, research has focused on the metabolic pathways related to 2-phenylethylamine. For instance, a comparative proteomic investigation in Enterococcus faecalis demonstrated that a membrane-bound tyrosine decarboxylase was highly overexpressed during the production of both tyramine (B21549) and 2-phenylethylamine. nih.gov Another study utilized shotgun quantitative proteomics to evaluate biogenic amine-producing bacteria in seafood, identifying numerous proteins involved in these metabolic pathways. acs.org These studies provide valuable insights into the enzymatic machinery responsible for the synthesis and degradation of 2-phenylethylamine and how its presence can alter the proteome of an organism.

Table 3: Summary of Omics-Based Findings Related to 2-Phenylethylamine

| Omics Approach | Model System | Key Findings | Reference |

|---|---|---|---|

| Transcriptomics & Metabolomics | Heuchera micrantha (plant) | Identified 2-phenylethylamine as a key differential metabolite and correlated its levels with specific gene expression profiles. | researchgate.netnih.gov |

| Transcriptomics & Metabolomics | Eriocheir sinensis (crab) | Upregulation of 2-phenylethylamine and aromatic-L-amino-acid decarboxylase gene in precocious development. | mdpi.com |

| Transcriptomics & Metabolomics | Amygdalus mongolica (plant) | Downregulation of phenylethylamine and related genes during specific developmental stages. | frontiersin.org |

| Proteomics | Enterococcus faecalis (bacteria) | High overexpression of membrane-bound tyrosine decarboxylase during 2-phenylethylamine production. | nih.gov |

| Proteomics | Seafood-borne bacteria | Identification of proteins and pathways involved in biogenic amine production. | acs.org |

Metabolomic Analysis of Downstream Pathways

The metabolic fate of 2-phenylethylamine in mammalian systems is predominantly characterized by a rapid and efficient two-step enzymatic conversion. This process ensures that the compound, whether endogenous or from external sources, is quickly transformed, with its primary metabolite being phenylacetic acid.

The initial and rate-limiting step in the catabolism of 2-phenylethylamine is oxidative deamination, primarily catalyzed by the enzyme monoamine oxidase B (MAO-B). figshare.comwikipedia.orgoup.com This reaction converts 2-phenylethylamine into the highly reactive intermediate, phenylacetaldehyde. wikipedia.orgresearchgate.net Subsequently, phenylacetaldehyde is rapidly oxidized to its corresponding carboxylic acid, phenylacetic acid. wikipedia.orgresearchgate.netiiarjournals.org This latter conversion is carried out by multiple enzymes, principally aldehyde dehydrogenase (ALDH) and, to a lesser extent, aldehyde oxidase. researchgate.netiiarjournals.org Xanthine (B1682287) oxidase does not appear to play a significant role in this metabolic step. iiarjournals.org

Studies in rats have demonstrated that following administration, the bulk of 2-phenylethylamine is converted to phenylacetic acid, which can be detected in various tissues, including the brain. cdnsciencepub.comnih.gov The distribution of phenylacetic acid in the brain has been shown to correlate with that of 2-phenylethylamine itself. nih.gov In in-situ studies using isolated rat jejunal loops, phenylacetic acid was identified as the sole significant metabolite formed from 2-phenylethylamine, highlighting the intestine's role in its presystemic elimination. oup.com The conversion process is remarkably efficient, contributing to the short half-life of 2-phenylethylamine in the body. oup.com

Table 1: Metabolic Pathway of 2-Phenylethylamine in Mammalian Systems

| Precursor | Intermediate Metabolite | Final Metabolite | Key Enzymes Involved | Organism/System Studied |

|---|---|---|---|---|

| 2-Phenylethylamine | Phenylacetaldehyde | Phenylacetic acid | Monoamine Oxidase B (MAO-B), Aldehyde Dehydrogenase (ALDH), Aldehyde Oxidase | Rat, Human |

| 2-Phenylethylamine | Phenylacetaldehyde | Phenylacetic acid | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase | Rat (in-situ intestinal loops) |

| 2-Phenylethylamine | Phenylacetaldehyde | Phenylacetic acid | Aldehyde Dehydrogenase, Aldehyde Oxidase | Guinea Pig (liver slices) |

Epigenetic Modifications Induced by this compound Analogues

The interaction of 2-phenylethylamine and its analogues with biological systems extends beyond direct metabolic conversion to include the modulation of epigenetic landscapes. While direct studies on the epigenetic effects of this compound are limited, research on its analogues and related compounds provides significant insights into these mechanisms. These modifications, which include DNA methylation and histone alterations, can induce lasting changes in gene expression without altering the DNA sequence itself. biomodal.com

2-Phenylethylamine is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. wikipedia.orgfrontiersin.orgdiabetesjournals.org The activation of TAAR1 initiates downstream signaling cascades, notably involving the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA) and protein kinase C (PKC). frontiersin.orgwikipedia.org These signaling pathways are well-known regulators of chromatin-modifying enzymes and transcription factors, thereby providing a direct link between this compound interaction and potential epigenetic changes.

Studies on structural analogues of 2-phenylethylamine have demonstrated their capacity to induce epigenetic modifications. For example, amphetamines, which are phenethylamine derivatives, have been shown to cause changes in histone acetylation and methylation at specific gene promoters, leading to altered gene expression. Furthermore, research into other monoamines that activate similar signaling pathways, such as serotonin and dopamine, has revealed their ability to directly modify histones through processes like serotonylation and dopaminylation, which can influence gene transcription. nih.gov

Another indirect route for epigenetic influence is through the gut microbiome. Phenethylamine derivatives can alter the composition of the gut microbiota. karger.comkarger.com These changes can, in turn, affect the host's epigenetic state through the production of microbially-derived metabolites like short-chain fatty acids (SCFAs). SCFAs, such as butyrate, are known inhibitors of histone deacetylases (HDACs), enzymes that remove acetyl groups from histones. karger.com By inhibiting HDACs, SCFAs can lead to increased histone acetylation, an epigenetic mark generally associated with transcriptional activation.

A recent study from March 2025 demonstrated that phosphonoethylamine (a compound related to phosphatidylethanolamine, not phenylethylamine) can alleviate aberrant DNA methylation patterns associated with non-alcoholic steatohepatitis (NASH) in a mouse model. nih.govplos.org This finding, while involving a different compound, underscores the potential for amine-containing molecules to influence DNA methylation, a key epigenetic mechanism that regulates gene expression by controlling the access of transcription factors to DNA. biomodal.comdiabetesjournals.orgnih.govplos.org

Table 2: Research Findings on Epigenetic Modifications by this compound Analogues and Related Compounds

| Compound/Analogue Class | Biological System/Model | Key Findings | Implicated Pathways/Mechanisms |

|---|---|---|---|

| Psychedelic Phenethylamines (e.g., DOI) | Mouse Frontal Cortex | Induces long-lasting changes in chromatin organization at enhancer regions of synaptic genes. | 5-HT2A receptor signaling |

| Amphetamines | Rodent Brain | Alters histone acetylation and methylation (e.g., at the c-fos promoter), leading to changes in gene expression. | Dopamine receptor signaling, Histone Deacetylases (HDACs) |

| Phenethylamine derivatives | Rat Gut Microbiome | Alters gut microbiota composition, which is associated with epigenetic changes in the host. | Production of Short-Chain Fatty Acids (SCFAs) acting as HDAC inhibitors. |

| Serotonin, Dopamine | Neurons | Covalently modify histones (serotonylation, dopaminylation), directly altering chromatin structure and gene expression. | Transglutaminase 2 (TGM2) mediated modification |

| Phosphonoethylamine | Mouse Liver (NASH model) | Attenuates aberrant DNA methylation patterns. | DNA methyltransferases (DNMTs) |

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Phenylethanaminium Research

Development and Validation of Hyphenated Mass Spectrometry Methods

Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are powerful tools for the analysis of 2-phenylethanaminium in intricate biological and chemical matrices. These methods offer high sensitivity and selectivity, allowing for the detection and quantification of trace amounts of the analyte.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Complex Biological and Chemical Matrices

UHPLC-MS/MS has emerged as a cornerstone for the analysis of this compound and its derivatives in complex samples such as biological fluids and tissues. researchgate.netresearchgate.netnih.govnih.govmdpi.comnih.gov This technique combines the high separation efficiency of UHPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.

Method development often involves a "dilute-and-shoot" approach, where the sample is simply diluted before injection, or a more rigorous sample preparation like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances. researchgate.netnih.govrsc.org For instance, a rapid UPLC-MS/MS method was developed for analyzing 75 phenethylamines, including this compound, in hair samples. researchgate.netnih.gov This method utilized cryogenic grinding followed by ultrasonication, centrifugation, and filtration before analysis. researchgate.netnih.gov Chromatographic separation is typically achieved on columns like a biphenyl (B1667301) or C18 column using a gradient elution with mobile phases such as water and acetonitrile (B52724), often containing additives like formic acid to improve peak shape and ionization efficiency. researchgate.netnih.govrsc.org

The mass spectrometer is usually a triple quadrupole (QQQ) or a high-resolution mass spectrometer (HRMS) like an Orbitrap, operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode for enhanced selectivity. rsc.orgresearchgate.net These methods demonstrate excellent performance characteristics, including low limits of detection (LOD) and quantification (LOQ), often in the picogram to nanogram per milliliter range, good linearity, accuracy, and precision. researchgate.netresearchgate.netnih.govnih.gov For example, a validated method for seven phenethylamine-type drugs in blood and urine reported LODs and LOQs in the 0.5–5 ng/mL range. researchgate.netnih.gov

| Parameter | Value | Reference |

| Linearity (R²) | > 0.997 | researchgate.netnih.gov |

| Limit of Detection (LOD) | 0.5-10 pg/mg (in hair) | researchgate.netnih.gov |

| Lower Limit of Quantitation (LLOQ) | 1-20 pg/mg (in hair) | researchgate.netnih.gov |

| Accuracy & Precision | < 20% | researchgate.netnih.gov |

| Extraction Recovery | >80% (in blood/urine) | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds, including this compound, particularly after derivatization. nih.govacs.orgedpsciences.orgnih.govhmdb.ca Due to the polar nature of the amine group, derivatization is often employed to improve chromatographic behavior and thermal stability. acs.orgnih.gov A common derivatization agent is isobutyl chloroformate, which allows for quantitative reaction in a short time. acs.orgnih.gov

Headspace GC-MS (HS-GC-MS) can be used for the direct analysis of volatile amines in various matrices without derivatization. nih.gov This method involves heating the sample in a sealed vial to allow the volatile analytes to partition into the headspace, which is then injected into the GC-MS system. nih.gov The separation is typically performed on specialized columns, such as a Rtx-Volatile Amine column, which are designed to handle the challenges of amine analysis. nih.govedpsciences.org

GC-MS methods offer high sensitivity and the ability to provide detailed structural information through the analysis of mass spectra. The use of high-resolution mass spectrometry with GC can provide accurate mass data for elemental composition determination.

| Parameter | Value/Description | Reference |

| Derivatization Agent | Isobutyl chloroformate | acs.orgnih.gov |

| Column Type | Rtx-Volatile Amine | nih.govedpsciences.org |

| Injection Technique | Headspace (HS), Split/Splitless | nih.gov |

| Ionization Mode | Electron Impact (EI), Chemical Ionization (CI) | |

| Analysis Time | 8-25 minutes | edpsciences.org |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Microscale Analysis

CE-MS is a powerful technique for the analysis of charged species like this compound, offering high separation efficiency, short analysis times, and the ability to work with very small sample volumes. scispace.comnih.govnih.govrepligen.comrsc.orgopenchemicalengineeringjournal.comresearchgate.net This makes it particularly suitable for microscale analyses, such as the study of single cells or other mass-limited samples. scispace.comnih.gov

In CE-MS, analytes are separated based on their electrophoretic mobility in a narrow capillary filled with a background electrolyte. The separated analytes are then introduced into the mass spectrometer for detection. The coupling of CE to MS can be achieved through various interfaces, with electrospray ionization (ESI) being the most common. nih.govopenchemicalengineeringjournal.com The composition of the sheath liquid in the ESI interface is crucial for achieving good sensitivity. openchemicalengineeringjournal.com

CE-MS has been successfully applied to the analysis of biogenic amines, including this compound, in complex matrices like wine. nih.gov The use of time-of-flight (TOF) mass spectrometry with CE provides high-resolution mass data, allowing for the identification of a wide range of compounds in a single run with low limits of detection, comparable to those of HPLC methods. nih.gov

Advanced Spectroscopic Methods for Structural and Conformational Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and conformation of this compound. These methods are non-destructive and can be used for both qualitative and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Quantitative Analysis

NMR spectroscopy is a primary technique for the elucidation of the chemical structure of this compound. np-mrd.orgnih.govhmdb.caresearchgate.netrsc.orgresearchgate.net Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the different atoms in the molecule. np-mrd.orgnih.gov For instance, ¹H NMR can be used to observe the signals corresponding to the aromatic protons, the ethylenic protons, and the protons of the amino group. researchgate.net

Quantitative NMR (qNMR) can be used to determine the concentration of this compound in a sample. np-mrd.org This is achieved by comparing the integral of a specific signal of the analyte to that of a known concentration of an internal standard. Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity between different atoms in the molecule, confirming its structure. nih.gov

| Protons | Chemical Shift (ppm) in D₂O | Reference |

| Aromatic (C₆H₅) | ~7.2-7.4 | hmdb.ca |

| Methylene (-CH₂-Ph) | ~2.9 | hmdb.ca |

| Methylene (-CH₂-NH₂) | ~3.2 | hmdb.ca |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound, which is unique to its structure and conformation. rsc.orgrsc.orgspectrabase.comacs.orgspectrabase.comspectroscopyonline.comnih.gov These techniques probe the vibrational modes of the molecule, which are sensitive to the types of chemical bonds present and their spatial arrangement.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule. The resulting spectrum shows characteristic bands corresponding to different functional groups, such as the N-H stretching vibrations of the ammonium (B1175870) group and the C-H and C=C vibrations of the aromatic ring. rsc.orgrsc.org The position of the N-H stretching bands can provide information about hydrogen bonding interactions. rsc.org

Raman spectroscopy, on the other hand, measures the inelastic scattering of light by the molecule. It is particularly sensitive to non-polar bonds and can provide complementary information to FT-IR. acs.orgnih.gov Studies on liquid 2-phenylethylamine have used Raman spectroscopy to investigate conformational equilibrium and intermolecular hydrogen bonding. acs.orgnih.gov The analysis of the Raman spectra at different temperatures can reveal the presence of different conformers (gauche and anti) in equilibrium. acs.orgnih.gov

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | FT-IR, Raman | 3000-3400 | rsc.orgacs.org |

| C-H Stretch (aromatic) | FT-IR, Raman | ~3000-3100 | spectroscopyonline.com |

| C-H Stretch (aliphatic) | FT-IR, Raman | ~2800-3000 | spectroscopyonline.com |

| C=C Stretch (aromatic) | Raman | ~1600 | spectroscopyonline.com |

| NH₂ Bending | FT-IR, Raman | ~1600 | acs.org |

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a powerful, light-based analytical method that differentiates between the enantiomers of chiral molecules. upc.edu It measures the differential absorption of left- and right-handed circularly polarized light by a chiral chromophore. upc.edu This technique is particularly valuable in the study of chiral this compound derivatives, providing insights into their stereochemical configuration and enantiomeric purity without the need for chiral chromatography.

Research has demonstrated the utility of CD spectroscopy in determining the enantiomeric excess (ee) of primary alpha-chiral amines, including the closely related analogue 1-phenylethylamine (B125046) (PEA). nih.gov One approach involves the self-assembly of a receptor composed of iron(II) triflate and pyridine-2,6-dicarbaldehyde. When a chiral amine is introduced, it condenses with the dialdehyde (B1249045) to form a diimine, which then coordinates with the iron(II) center to create a 2:1 octahedral complex. The chirality of the amine induces a preferred stereochemistry in the complex, which results in a distinct CD signal. nih.gov By constructing calibration curves that plot the CD signal intensity (ellipticity) against known enantiomeric excesses of an amine, the ee of unknown samples can be accurately determined. nih.gov

Another innovative method employs aluminum complexes for the chiral sensing of amines like 1-phenylethylamine. researchgate.net The interaction between the chiral amine and the aluminum complex can generate a strong CD signal, allowing for quantitative analysis. researchgate.net Furthermore, studies have shown that optically pure (S)- and (R)-1-phenylethylamine can effectively induce a specific one-handed helical structure in certain polymers, leading to intense and mirror-image vibrational circular dichroism (VCD) spectra. nih.gov This induced chirality demonstrates the profound stereochemical influence of these amines on their environment.

The following table presents data from a study on the determination of enantiomeric excess for various chiral amines using an Fe(II)-based assembly and CD spectroscopy. nih.gov

Table 1: Enantiomeric Excess (ee) Determination via CD Spectroscopy

| Analyte | Actual ee (%) | Measured CD (mdeg) | Calculated ee (%) | Absolute Error (%) |

|---|---|---|---|---|

| 1-Phenylethylamine (PEA) | 50.0 | 2.50 | 50.2 | 0.2 |

| 1-Phenylethylamine (PEA) | 25.0 | 1.25 | 25.1 | 0.1 |

| 1-Phenylethylamine (PEA) | 10.0 | 0.50 | 10.0 | 0.0 |

| 2-Aminoheptane (AH) | 50.0 | 1.80 | 49.5 | 0.5 |

| 2-Aminoheptane (AH) | 25.0 | 0.90 | 24.8 | 0.2 |

| sec-Butylamine (sBA) | 50.0 | 1.50 | 50.5 | 0.5 |

| sec-Butylamine (sBA) | 25.0 | 0.75 | 25.3 | 0.3 |

Data sourced from a study on ee determination using an Fe(II)-imine complex. nih.gov

Chromatographic Separations and Chiral Resolution Techniques

Chromatographic methods are indispensable for the separation and analysis of this compound and its analogues. The development of chiral separation techniques, in particular, has been critical for resolving racemic mixtures into their individual enantiomers, which is essential for understanding their distinct biological and chemical properties.

Enantiomeric Separation of this compound and its Chiral Analogues

The separation of enantiomers of this compound and its related chiral amines can be achieved through various advanced chromatographic techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC): HPLC using chiral stationary phases (CSPs) is a dominant technique for enantiomeric separation. A method has been developed using a crown ether derivative-coated silica (B1680970) gel column to detect the content of chiral phenylethylamine. google.com This method utilizes a mobile phase of perchloric acid solution and acetonitrile at a detection wavelength of 210 nm. google.com Research has also focused on the enantioseparation of benzoylated 1-phenylethylamine and its analogues using porous organic cages as a stationary phase, achieving excellent enantioselectivity. researchgate.net

Gas Chromatography (GC): GC is another effective method, often requiring derivatization of the analytes. A study on judicial samples identified and quantified the enantiomers of α-phenylethylamine and amphetamine. oup.com The method involved derivatizing the enantiomers with N-trifluoroacetyl-L-prolyl chloride to form diastereomers, which were then separated on a standard achiral capillary column. oup.com

Supercritical Fluid Chromatography (SFC): SFC offers a powerful alternative, combining the properties of both GC and HPLC. The enantiomers of basic compounds like rac-1-phenylethylamine have been successfully separated using SFC with a tris(3,5-dimethylphenylcarbamate) of amylose (B160209) CSP (Chiralpak AD-H). jst.go.jp The study investigated the effects of various parameters, including alcohol modifier type, temperature, and pressure, on the separation. jst.go.jp

Capillary Electrophoresis (CE): CE provides high-resolution separations for chiral amines. Unprecedentedly high resolutions were achieved for the enantiomers of 1-phenylethylamine and 1-cyclohexylethylamine by using a combination of dimethyl-beta-cyclodextrin (B157424) and a chiral crown ether as selectors in the buffer. nih.gov This method allowed for direct detection using contactless conductivity measurements, achieving detection limits of 0.5 microM. nih.gov

The following table summarizes the conditions for the enantiomeric separation of 1-phenylethylamine using different techniques.

Table 2: Chromatographic Conditions for 1-Phenylethylamine Enantioseparation

| Technique | Chiral Selector / Stationary Phase | Mobile Phase / Buffer | Resolution (Rs) | Reference |

|---|---|---|---|---|

| CE | Dimethyl-β-cyclodextrin & 18C6H4 crown ether | Citric acid buffer (pH 2.4) | 2.3 | nih.gov |

| SFC | Chiralpak AD-H | CO₂ / Methanol | Not specified | jst.go.jp |

| HPLC | Crown ether derivative coating | Perchloric acid (pH 1.0) / Acetonitrile | Not specified | google.com |

| HPLC | (S)-PCC-60 (Porous Cage) | Not specified | Not specified (ee up to 99.9%) | researchgate.net |

Development of Novel Stationary Phases for this compound Analysis

The core of chiral chromatography lies in the development of novel chiral stationary phases (CSPs) that exhibit high enantioselectivity and broad applicability. scielo.org.mx Research in this area is vibrant, with new materials constantly being designed and tested for the analysis of compounds like this compound.

One strategy involves creating mixed-mode chromatographic stationary phases. A novel phase, (S)-α-phenylethylamine-bonded dicarboxyl cellulose-modified silica ((S)-α-PEA/DCC/SiO₂), was prepared and shown to function in hydrophilic interaction liquid chromatography (HILIC), ion-exchange chromatography (IEC), and chiral separation modes, demonstrating excellent performance in separating phenylamines. nih.gov

Another approach utilizes chiral imidazoliums derived from amines like 1-phenylethylamine, which are then bonded to a silica gel surface. nih.gov Two such CSPs were synthesized and effectively used to separate a range of chiral analytes, including derivatives of 1-phenylethylamine, in HPLC. The study found that factors like mobile phase composition and pH significantly influenced the retention and resolution of enantiomers. nih.gov

Porous materials are also at the forefront of CSP development. A chiral porous organic cage (POC) was used as a selector to prepare a CSP via a thiol-ene click reaction. mdpi.com The resulting column showed excellent separation for several racemates, including 1-phenylethylamine, with a high resolution (Rs) of 3.72. mdpi.com Similarly, novel CSPs based on a chiral trianglsalen macrocycle were prepared using click chemistry and demonstrated successful enantioseparation of 22 racemates, including 1-phenylethylamine. rsc.org

The table below details some of the novel CSPs developed for the analysis of phenylethylamine analogues.

Table 3: Novel Chiral Stationary Phases for 1-Phenylethylamine (PEA) Analysis

| CSP Name/Type | Chiral Selector | Support | Application | Resolution (Rs) for PEA | Reference |

|---|---|---|---|---|---|

| (S)-α-PEA/DCC/SiO₂ | (S)-α-Phenylethylamine | Silica | HILIC/IEC/Chiral HPLC | Not specified | nih.gov |

| CSP 1 | Imidazolium from 1-PEA | Silica | HPLC | Not specified | nih.gov |

| Chiral POC-based CSP | Chiral Porous Organic Cage | Silica | HPLC | 3.72 | mdpi.com |

| CSP-A | Chiral Trianglsalen Macrocycle | Silica | HPLC | 1.80 | rsc.org |

Computational and Theoretical Chemistry Studies of 2 Phenylethanaminium

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the electronic and molecular structure of 2-phenylethanaminium. These calculations can predict a wide range of properties, from the most stable three-dimensional arrangements of atoms to the molecule's reactivity and spectroscopic signatures.

Conformational Analysis and Energy Landscapes of this compound and its Protonated Forms

The flexibility of the ethylamine (B1201723) side chain in this compound gives rise to multiple possible conformations, each with a distinct energy. Understanding the relative stability of these conformers is crucial, as the molecule's biological activity is often dependent on its shape. researchgate.netdaneshyari.com

Quantum chemical investigations, employing methods like density functional theory (DFT), have been instrumental in mapping the conformational landscape of both neutral and protonated PEA. researchgate.netdaneshyari.com For neutral PEA, studies have identified several stable conformers. nih.gov The most stable of these are typically gauche (folded) structures, where the ethylamine side chain is bent towards the phenyl ring. researchgate.netrsc.org This folding is stabilized by a weak intramolecular interaction between the amino group's hydrogen atoms and the π-electron cloud of the aromatic ring (N-H···π interaction). researchgate.netrsc.org Less stable are the anti (extended) conformers, where the side chain is stretched away from the ring. researchgate.netrsc.org

Upon protonation to form this compound (H+PEA), the conformational preference is even more pronounced. researchgate.net Experimental and theoretical studies consistently show that a single, folded gauche conformer is predominantly observed. researchgate.netrsc.org This conformation is significantly stabilized by a strong intramolecular NH+···π hydrogen bond between the protonated amino group (NH3+) and the phenyl ring. researchgate.netrsc.orgnih.gov The presence of this single, stable conformer for the protonated species is a key finding from computational studies. researchgate.net

A fascinating discovery from quantum chemical calculations is the prediction of a novel double-ring cation structure for phenylethylamine and related compounds. researchgate.netdaneshyari.com This structure, formed by the cyclization of the aliphatic tail, represents a previously unknown and significantly stable conformer in the cationic state. researchgate.net

The relative energies of different conformers can be calculated with high accuracy, providing a theoretical basis for their populations at different temperatures. researchgate.netresearchgate.net For example, calculations at the MP2/6-311++G(d,p) level of theory have been used to determine the zero-point corrected electronic energies of various PEA conformers. researchgate.net

Table 1: Calculated Relative Energies of 2-Phenylethylamine Conformers

| Conformer | Configuration | Relative Energy (kJ/mol) | Computational Method | Reference |

|---|---|---|---|---|

| GI | gauche | 0.00 | MP2/6-311++G(d,p) | researchgate.net |

| GII | gauche | 0.026 | xB97XD/6-311++G(2df,2pd) | daneshyari.com |

| AI | anti | 2.99 | xB97XD/6-311++G(2df,2pd) | daneshyari.com |

This table is interactive. You can sort and filter the data.

Electronic Properties and Reactivity Prediction

Quantum chemical calculations provide deep insights into the electronic structure of this compound, which is fundamental to its chemical reactivity and biological interactions. These calculations can map the distribution of electrons within the molecule, identify the most likely sites for chemical reactions, and predict various electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity. myu-group.co.jp For this compound, the introduction of the positive charge on the amino group significantly alters the electronic landscape compared to the neutral form.

Calculations have shown that the electron density distribution in the frontier orbitals of phenethylamine (B48288) is sensitive to its conformation. acs.org In the neutral form, computed electrostatic potential maps show a separation of charge, with a negative charge on the phenyl ring and a positive charge on the ethylamino side chain. aip.orgnih.gov Upon ionization to the cation, the charge distribution naturally becomes positive. aip.orgnih.gov

The protonation state of 2-phenylethylamine has a dramatic effect on its electronic properties. Calculations have shown that the dipole moment of PEA increases significantly upon protonation. biorxiv.org This five-fold increase in the dipole moment is predicted to lead to a more than five-fold increase in binding affinity to its receptor. biorxiv.org

The ionization energy, the energy required to remove an electron, has been determined both computationally and experimentally. For neutral PEA, the ionization energy is approximately 8.63 eV. aip.orgnih.gov

Table 2: Calculated Electronic Properties of 2-Phenylethylamine and its Protonated Form

| Property | Species | Value | Computational Method | Reference |

|---|---|---|---|---|

| Ionization Energy | Neutral PEA | 8.63 ± 0.03 eV | M06-2X/6-311++G(d,p) | aip.org |

| Binding Energy with TAAR1 | Neutral PEA | -102 kJ/mol | Not Specified | biorxiv.org |

This table is interactive. You can sort and filter the data.

Simulation of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods are extensively used to simulate the spectroscopic signatures of molecules, which can then be compared with experimental data to confirm structural assignments and understand the underlying vibrational and electronic transitions.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies have been crucial in interpreting the IR spectra of both neutral and protonated 2-phenylethylamine. researchgate.net For the protonated form, anharmonic calculations at the B3LYP-D3/aug-cc-pVTZ level, including dispersion corrections, have successfully reproduced the experimental infrared photodissociation (IRPD) spectrum. researchgate.netrsc.org These calculations have confirmed the presence of a single folded gauche conformer and highlighted the significant anharmonicity of the NH3+ group involved in the intramolecular NH+–π hydrogen bond. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations of nuclear proton shieldings have been used to validate the computationally determined structures of PEA and its protonated form in solution. nih.gov By comparing the calculated NMR shifts with experimental data, researchers have confirmed that the folded conformations are the most energetically favorable in water for both the neutral and protonated states. nih.gov

UV-Vis Spectroscopy: The analysis of UV-Vis spectra is aided by computational methods that calculate the energies of electronic transitions. For hydrated clusters of PEA, ab initio molecular orbital calculations at the CIS/6-31G* level for the first electronically excited singlet state have been used to analyze the S1 ← S0 electronic transitions. acs.org

Molecular Dynamics and Docking Simulations of Biological Interactions

To understand the biological role of this compound, it is essential to study its interactions with protein targets, such as receptors and enzymes. Molecular dynamics (MD) and docking simulations are powerful computational techniques that can model these complex interactions at an atomic level.

Ligand-Receptor Docking and Binding Energy Calculations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This is followed by the calculation of binding energy, which estimates the strength of the interaction.

For this compound, docking studies have been performed with its primary endogenous receptor, the human trace amine-associated receptor 1 (TAAR1). biorxiv.orgwikipedia.org These studies have revealed that the protonation state of PEA has a significant impact on its binding. Protonated PEA (this compound) forms a strong hydrogen bond with a negatively charged aspartate residue (Asp103) in the TAAR1 binding pocket. biorxiv.org

Quantum chemical calculations have quantified the difference in binding energy between the neutral and protonated forms. The binding energy of protonated PEA with the TAAR1 receptor site is calculated to be over five times stronger than that of neutral PEA. biorxiv.org This is attributed to the increased dipole moment upon protonation and the formation of a more favorable hydrogen bond. biorxiv.org

Docking studies have also been conducted with other receptors, such as the serotonin (B10506) 5-HT2 receptors, to understand the structure-activity relationships of constrained phenylethylamine analogues. researchgate.net

Table 3: Calculated Binding Interactions of this compound

| Receptor | Ligand State | Key Interacting Residue | Binding Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| TAAR1 | Protonated | Asp103 | -548 | biorxiv.org |

| TAAR1 | Neutral | Asp103 | -102 | biorxiv.org |

| hMAO B | Protonated (gauche) | Tyr435, Gln206, Leu171 | Higher than trans | doi.org |

This table is interactive. You can sort and filter the data.

Protein-Ligand Dynamics and Conformational Changes upon Binding

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations can model the dynamic behavior of the protein-ligand complex over time. This allows for the study of conformational changes in both the ligand and the protein upon binding.